molecular formula C15H12N2O B387516 N-(4-cyanophenyl)-3-methylbenzamide

N-(4-cyanophenyl)-3-methylbenzamide

Cat. No.: B387516
M. Wt: 236.27g/mol
InChI Key: SUGBEAJLPVSROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
N-(4-cyanophenyl)-3-methylbenzamide has been explored for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. In vitro studies have shown significant reductions in enzyme activity at micromolar concentrations, suggesting potential anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate moderate cytotoxicity, with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent.

2. Biological Activity
The compound's biological activities extend beyond enzyme inhibition and anticancer effects:

  • Antimicrobial Properties : Investigations into its antimicrobial efficacy have revealed activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.
  • Mechanism of Action : The mechanism by which this compound exerts its effects likely involves binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
Enzyme InhibitionVarious EnzymesSignificant reduction in activity2025
AnticancerCancer Cell LinesIC50 = Low µM2024
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Structure-Activity Relationship (SAR) Findings

ModificationEffect on Activity
Hydroxyl group additionIncreased enzyme inhibition
Cyano group presenceEnhanced antimicrobial activity
Amide linkage variationAltered cytotoxicity profile

Case Studies

Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited enzymes linked to inflammatory responses. The study utilized in vitro assays to measure enzyme activity before and after treatment with the compound, demonstrating a significant reduction in enzyme activity at micromolar concentrations.

Study 2: Cytotoxicity Assessment
Another research effort evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity with IC50 values in the low micromolar range. This suggests that while it may have therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects on normal cells.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27g/mol

IUPAC Name

N-(4-cyanophenyl)-3-methylbenzamide

InChI

InChI=1S/C15H12N2O/c1-11-3-2-4-13(9-11)15(18)17-14-7-5-12(10-16)6-8-14/h2-9H,1H3,(H,17,18)

InChI Key

SUGBEAJLPVSROX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.